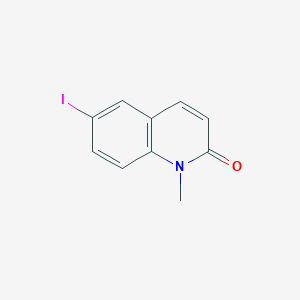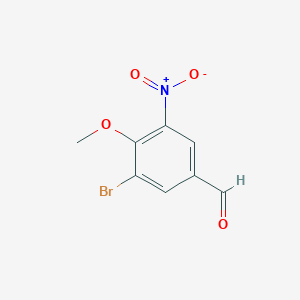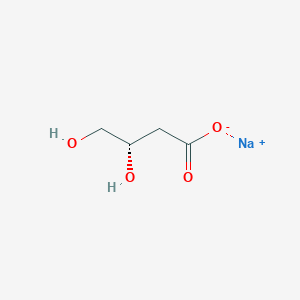
Sodium (S)-3,4-dihydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-3,4-dihydroxybutanoate is a chemical compound that belongs to the class of organic sodium salts It is derived from (S)-3,4-dihydroxybutanoic acid, where the hydrogen ion of the carboxyl group is replaced by a sodium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-3,4-dihydroxybutanoate typically involves the neutralization of (S)-3,4-dihydroxybutanoic acid with a sodium base, such as sodium hydroxide. The reaction can be represented as follows:
(S)-3,4-dihydroxybutanoic acid+NaOH→Sodium (S)-3,4-dihydroxybutanoate+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid sodium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more complex processes, including the use of biotechnological methods where microorganisms are employed to produce (S)-3,4-dihydroxybutanoic acid, which is then neutralized with sodium hydroxide. This method is advantageous due to its potential for high yield and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-3,4-dihydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of 3,4-dioxobutanoate or 3,4-dicarboxybutanoate.
Reduction: Reduction can yield 3,4-dihydroxybutanol.
Substitution: Substitution reactions can produce derivatives such as 3,4-dichlorobutanoate or 3,4-dibromobutanoate.
Aplicaciones Científicas De Investigación
Sodium (S)-3,4-dihydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium (S)-3,4-dihydroxybutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic pathways where it is converted into other metabolites. The hydroxyl groups play a crucial role in its reactivity, allowing it to undergo various biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Sodium ®-3,4-dihydroxybutanoate: The enantiomer of Sodium (S)-3,4-dihydroxybutanoate, with similar chemical properties but different biological activity.
Sodium 3-hydroxybutanoate: Lacks one hydroxyl group compared to this compound, leading to different reactivity and applications.
Sodium 4-hydroxybutanoate: The hydroxyl group is located at a different position, resulting in distinct chemical behavior.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C4H7NaO4 |
|---|---|
Peso molecular |
142.09 g/mol |
Nombre IUPAC |
sodium;(3S)-3,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
Clave InChI |
NOWFAQVJTIYOTK-DFWYDOINSA-M |
SMILES isomérico |
C([C@@H](CO)O)C(=O)[O-].[Na+] |
SMILES canónico |
C(C(CO)O)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
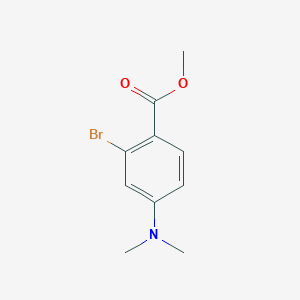
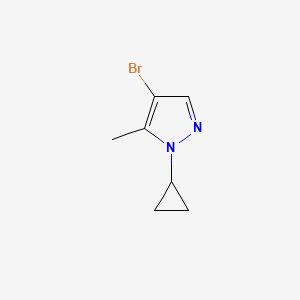
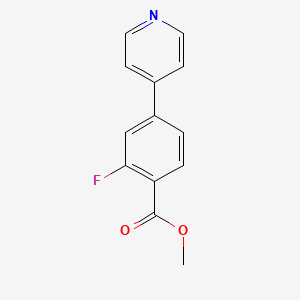
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate;oxalic acid](/img/structure/B13911909.png)
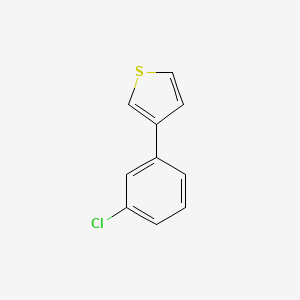
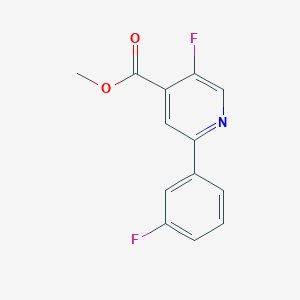

![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
